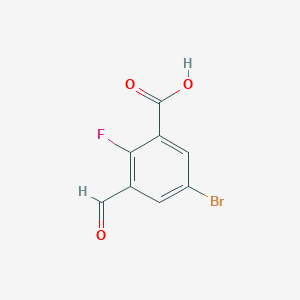![molecular formula C22H26O6 B14780646 (1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3:2,4-Di-p-methylbenzylidene sorbitol is a chemical compound with the molecular formula C22H26O6. It is a derivative of sorbitol, a sugar alcohol, and is known for its unique structural properties. This compound is widely used as a nucleating agent in the polymer industry to enhance the crystallization process of polymers, thereby improving their mechanical and optical properties .
准备方法
1,3:2,4-Di-p-methylbenzylidene sorbitol can be synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
In industrial production, the synthesis of 1,3:2,4-Di-p-methylbenzylidene sorbitol is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pH, and reaction time to achieve consistent product quality .
化学反应分析
1,3:2,4-Di-p-methylbenzylidene sorbitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,3:2,4-Di-p-methylbenzylidene sorbitol has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is explored for its potential use in drug delivery systems due to its ability to form stable gels and enhance the solubility of poorly soluble drugs.
Food Industry: It is used as an additive in food packaging materials to improve their mechanical strength and transparency.
作用机制
The mechanism of action of 1,3:2,4-Di-p-methylbenzylidene sorbitol primarily involves its ability to self-assemble into a network structure. This self-assembly is driven by the hydrophobic interactions between the benzylidene groups and the hydrophilic interactions of the sorbitol backbone. The compound forms a three-dimensional network that can influence the crystallization behavior of polymers, leading to improved mechanical and optical properties .
相似化合物的比较
1,3:2,4-Di-p-methylbenzylidene sorbitol is often compared with other sorbitol derivatives, such as:
1,32,4-Dibenzylidene sorbitol: Known for its similar nucleating properties but with different solubility and self-assembly characteristics.
1,32,4-Di(3,4-dimethylbenzylidene) sorbitol: Exhibits enhanced thermal stability and is used in high-temperature applications.
1,32,4-Bis(4-methylbenzylidene)sorbitol: Another variant with slightly different crystallization behavior and optical properties.
The uniqueness of 1,3:2,4-Di-p-methylbenzylidene sorbitol lies in its specific balance of hydrophobic and hydrophilic interactions, making it highly effective as a nucleating agent in various polymer systems .
属性
分子式 |
C22H26O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3/t16?,17?,18?,19?,20-,21-,22-/m0/s1 |
InChI 键 |
MJPRYKBMEQUDDW-NNPHVMRHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2C([C@@]3([C@]2([C@@](C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


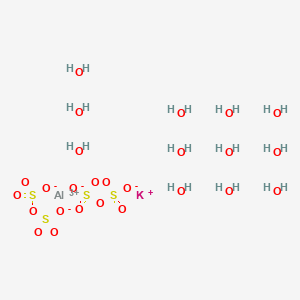
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide](/img/structure/B14780571.png)
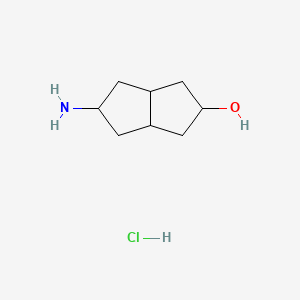
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14780606.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)

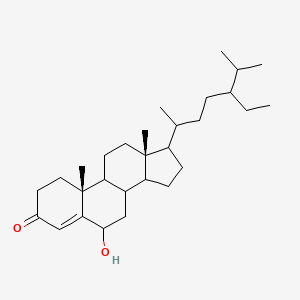

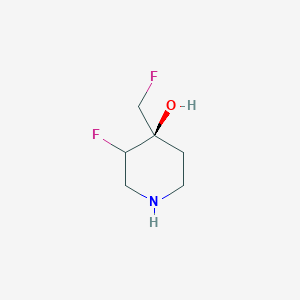
![2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780644.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
